4H-Pyrido[3,2-b]-1,4-oxazine-4-carboxylic acid, 6-amino-2,3-dihydro-2,2-dimethyl-3-oxo-, 1,1-dimethylethyl ester
Description
The compound 4H-Pyrido[3,2-b]-1,4-oxazine-4-carboxylic acid, 6-amino-2,3-dihydro-2,2-dimethyl-3-oxo-, 1,1-dimethylethyl ester (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a fused pyrido-oxazine core. Key structural attributes include:
- A 6-amino substituent on the pyridine ring.
- A 3-oxo group in the oxazine moiety.
- 2,2-Dimethyl substitution on the dihydro-oxazine ring.
- A 1,1-dimethylethyl (tert-butyl) ester at the carboxylic acid position.
Properties
IUPAC Name |
tert-butyl 6-amino-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-13(2,3)21-12(19)17-10-8(6-7-9(15)16-10)20-14(4,5)11(17)18/h6-7H,1-5H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMULLROHQRLBLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=CC(=N2)N)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4H-Pyrido[3,2-b]-1,4-oxazine-4-carboxylic acid, 6-amino-2,3-dihydro-2,2-dimethyl-3-oxo-, 1,1-dimethylethyl ester is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a fused pyridine and oxazine ring system, which contributes to its unique chemical behavior. Key properties include:
- Molecular Formula : C12H15N2O3
- Molecular Weight : 227.26 g/mol
- CAS Number : 2253853-12-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions. For example:
- Starting Materials : 5-acetyl-4-aminopyrimidines and carboxylic acid chlorides.
- Reaction Conditions : Reflux in xylene followed by base addition.
Antimicrobial Properties
Studies have indicated that derivatives of pyrido[3,2-b]oxazines exhibit significant antimicrobial activity. For instance, a series of substituted pyrido[3,2-b]oxazinones were synthesized and evaluated for their ability to inhibit bacterial growth. The findings suggest that certain substitutions enhance antimicrobial efficacy compared to traditional antibiotics like acetylsalicylic acid .
Anticancer Activity
Research has shown that compounds within this class may inhibit cancer cell proliferation. In particular:
- Mechanism : Interaction with specific enzymes involved in cell cycle regulation.
- Case Study : A study demonstrated that a derivative exhibited cytotoxic effects on breast cancer cell lines with an IC50 value in the low micromolar range.
Analgesic Effects
A new series of N-substituted pyrido[3,2-b]oxazinones was pharmacologically evaluated for analgesic properties. One compound showed an ED50 value of 12.5 mg/kg in mice during the phenylquinone writhing test, outperforming aspirin in terms of safety and efficacy .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : Compounds may act as inhibitors for enzymes involved in metabolic pathways.
- Receptor Modulation : The structure allows binding to specific receptors that modulate cellular responses.
Research Findings Summary
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of 4H-Pyrido[3,2-b]-1,4-oxazine exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting cellular processes in microbial cells .
Anticancer Potential
There is growing evidence supporting the anticancer properties of this compound class. Certain derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For example, studies have demonstrated that specific substitutions on the pyrido-oxazine framework enhance cytotoxicity against breast and colon cancer cells .
Therapeutic Applications
Drug Development
Due to their diverse biological activities, pyrido[3,2-b]-1,4-oxazines are being explored in drug development. The structural modifications allow for fine-tuning of pharmacokinetic properties such as solubility and bioavailability. Researchers are particularly interested in their potential as leads for new drugs targeting infectious diseases and cancer .
Neurological Research
Some studies suggest that these compounds may have neuroprotective effects. The ability to cross the blood-brain barrier opens avenues for investigating their use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary data indicate that they may help mitigate oxidative stress and inflammation in neuronal cells .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrido-Oxazine Derivatives
(a) 3-Oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid
- Structural Differences: Lacks the 6-amino group and tert-butyl ester; instead, it has a free carboxylic acid at position 4.
- Synthetic Utility : Used as a building block in organic electronics due to its planar heterocyclic core .
(b) 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde
- Structural Differences: Features a formyl (-CHO) group at position 7 instead of the amino and ester groups.
- Functional Implications: The aldehyde group increases electrophilicity, enabling conjugation reactions, whereas the amino group in the target compound may facilitate nucleophilic interactions or hydrogen bonding .
Heterocyclic Systems with Similar Substituents
(a) 3-Cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine Derivatives
- Structural Differences: Contains a pyrido-pyrimidine core with cyano and imino groups instead of the oxazine ring.
- Functional Implications: The electron-withdrawing cyano group enhances antioxidant activity (as shown in DPPH radical scavenging assays), while the amino group in the target compound may contribute to redox activity or binding interactions .
(b) Pyrrolo[1,2-b]pyridazine Carboxylic Acid Esters
- Structural Differences : Substitutes the oxazine ring with a pyridazine system and includes fluorinated aryl groups.
- Functional Implications : Fluorine substituents improve metabolic stability and membrane permeability, whereas the tert-butyl ester in the target compound balances solubility and steric bulk .
Esters vs. Carboxylic Acids
(a) 1,4-Dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole Carboxylic Acids/Esters
Research Findings and Implications
- Antioxidant Potential: While pyrido-pyrimidine derivatives with cyano groups show strong DPPH radical scavenging (IC~50~ values ~10–50 μM) , the target compound’s amino group may offer alternative redox pathways, though direct antioxidant data are lacking.
- Synthetic Flexibility : The tert-butyl ester in the target compound enables facile deprotection to a carboxylic acid, a strategy used in prodrug design .
- Thermal Stability : Analogous pyrido-oxazine derivatives exhibit thermal stability up to 250°C, suggesting utility in high-temperature material applications .
Q & A
Q. How should researchers address inconsistencies in reported biological activity across studies?
- Methodology :
- Meta-analysis : Aggregate data from peer-reviewed studies (excluding commercial sources) to identify trends (e.g., higher activity in Gram-positive strains) ().
- Reproducibility protocols : Standardize assay conditions (e.g., Mueller-Hinton agar vs. LB broth) to minimize variability ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
